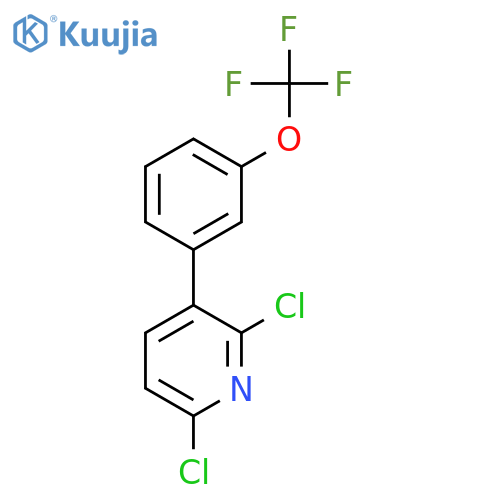Cas no 1261853-07-9 (2,6-Dichloro-3-(3-(trifluoromethoxy)phenyl)pyridine)

1261853-07-9 structure
商品名:2,6-Dichloro-3-(3-(trifluoromethoxy)phenyl)pyridine
CAS番号:1261853-07-9
MF:C12H6Cl2F3NO
メガワット:308.083351612091
CID:4987962
2,6-Dichloro-3-(3-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichloro-3-(3-(trifluoromethoxy)phenyl)pyridine
-
- インチ: 1S/C12H6Cl2F3NO/c13-10-5-4-9(11(14)18-10)7-2-1-3-8(6-7)19-12(15,16)17/h1-6H
- InChIKey: XYAHCDRXVLRZSE-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(N=1)Cl)C1C=CC=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 303
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 22.1
2,6-Dichloro-3-(3-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002278-500mg |
2,6-Dichloro-3-(3-(trifluoromethoxy)phenyl)pyridine |
1261853-07-9 | 97% | 500mg |
790.55 USD | 2021-07-04 | |
| Alichem | A013002278-250mg |
2,6-Dichloro-3-(3-(trifluoromethoxy)phenyl)pyridine |
1261853-07-9 | 97% | 250mg |
470.40 USD | 2021-07-04 | |
| Alichem | A013002278-1g |
2,6-Dichloro-3-(3-(trifluoromethoxy)phenyl)pyridine |
1261853-07-9 | 97% | 1g |
1,490.00 USD | 2021-07-04 |
2,6-Dichloro-3-(3-(trifluoromethoxy)phenyl)pyridine 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1261853-07-9 (2,6-Dichloro-3-(3-(trifluoromethoxy)phenyl)pyridine) 関連製品
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
